molecular formula C12H20ClNO4 B1410304 Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate CAS No. 1704122-01-9

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate

Cat. No. B1410304
CAS RN: 1704122-01-9
M. Wt: 277.74 g/mol
InChI Key: MAGDBCHGOKBUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While specific synthesis methods for Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate are not found, related compounds have been synthesized via various methods. For instance, tert-butyl 4-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)-piperidine-1-carboxylate, an intermediate of novel antiarteriosclerotics, was synthesized via a Reformatsky-type reaction of iminium salt followed by Red-Al reduction .

Scientific Research Applications

Synthesis of Bioactive Molecules

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups, making it a valuable precursor in the development of compounds with potential antibacterial and antifungal properties .

Drug Discovery and Development

In drug discovery, this compound is utilized for the modification of lead compounds to enhance their pharmacological profile. It can be used to alter solubility, stability, and bioavailability, which are crucial parameters in drug design .

Targeted Protein Degradation

The compound’s reactive groups make it suitable for the construction of PROTACs (Proteolysis Targeting Chimeras), which are designed to target specific proteins for degradation. This is a promising approach in treating diseases where protein dysregulation is a factor .

properties

IUPAC Name

tert-butyl 4-(2-chloroacetyl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)17-10(15)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGDBCHGOKBUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-chloroacetoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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